molecular formula C18H16ClNO2 B14742788 (5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione CAS No. 6328-62-7

(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione

Cat. No.: B14742788
CAS No.: 6328-62-7
M. Wt: 313.8 g/mol
InChI Key: REGQHMXYKZEPGI-UHFFFAOYSA-N
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Description

(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group and a phenylhexane-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione typically involves the condensation of 4-chlorobenzaldehyde with 1-phenylhexane-1,3-dione under specific reaction conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imino group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins, altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5e)-5-[(4-Bromophenyl)imino]-1-phenylhexane-1,3-dione
  • (5e)-5-[(4-Fluorophenyl)imino]-1-phenylhexane-1,3-dione
  • (5e)-5-[(4-Methylphenyl)imino]-1-phenylhexane-1,3-dione

Uniqueness

(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6328-62-7

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

5-(4-chlorophenyl)imino-1-phenylhexane-1,3-dione

InChI

InChI=1S/C18H16ClNO2/c1-13(20-16-9-7-15(19)8-10-16)11-17(21)12-18(22)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

REGQHMXYKZEPGI-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)Cl)CC(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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